N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitro group and multiple methyl groups attached to a pyrimidine ring.
Preparation Methods
The synthesis of N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Scientific Research Applications
N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine can be compared with other pyrimidine derivatives such as:
N4-Methyl-N2-(4-methylphenyl)-5-nitropyrimidine-2,4-diamine: Similar structure but lacks one amine group.
N4-Methyl-N2,N4-bis(2-methylphenyl)-5,6,7,8-tetrahydroquinazoline-2,4-diamine: Contains additional phenyl groups and a different ring structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N6O2 |
---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
4-N-methyl-2-N-(4-methylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C12H14N6O2/c1-7-3-5-8(6-4-7)15-12-16-10(13)9(18(19)20)11(14-2)17-12/h3-6H,1-2H3,(H4,13,14,15,16,17) |
InChI Key |
ZLFUDVYCWFESNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC)[N+](=O)[O-])N |
Origin of Product |
United States |
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